molecular formula C15H20N4O2S2 B2440643 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 893132-05-3

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2440643
CAS No.: 893132-05-3
M. Wt: 352.47
InChI Key: FXZQYBLMTALCKA-UHFFFAOYSA-N
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Description

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and an adamantane moiety

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c16-11(20)7-22-14-19-18-13(23-14)17-12(21)15-4-8-1-9(5-15)3-10(2-8)6-15/h8-10H,1-7H2,(H2,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZQYBLMTALCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329303
Record name N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893132-05-3
Record name N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to its adamantane moiety, which imparts enhanced stability and rigidity to the molecule.

Biological Activity

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that combines a thiadiazole ring with an adamantane moiety. This unique structure is associated with various biological activities and potential therapeutic applications. The compound is of particular interest due to its possible roles in medicinal chemistry, especially in targeting specific biological pathways.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₈N₄O₂S₂. The adamantane structure contributes to the compound's stability and lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have shown effectiveness against a range of bacterial and fungal pathogens. In vitro studies suggest that this compound may possess similar properties.

Compound Target Pathogen Activity
Thiadiazole AStaphylococcus aureusMIC = 0.5 µg/mL
Thiadiazole BEscherichia coliMIC = 1.0 µg/mL
Subject CompoundCandida albicansPending Evaluation

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. Studies have shown that certain thiadiazole compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific effects of this compound on various cancer cell lines are yet to be fully elucidated.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act as a modulator for receptors associated with disease processes.
  • Cell Signaling Interference : The compound might disrupt signaling pathways that promote cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated their antimicrobial efficacy against various strains of bacteria and fungi. The results indicated that modifications in the thiadiazole structure significantly influenced the antimicrobial activity.

Study 2: Anticancer Potential

In a recent investigation into the anticancer properties of similar compounds, researchers found that certain thiadiazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

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